4-(Bromomethyl)isoquinoline hydrobromide
Overview
Description
4-(Bromomethyl)isoquinoline hydrobromide is a chemical compound with the molecular formula C10H9Br2N It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinolin-4-ylmethanol. One common method includes combining isoquinolin-4-ylmethanol with acetic acid (AcOH) and adding 33% hydrobromic acid (HBr) in AcOH. The mixture is then heated at reflux for 2 hours, during which a precipitate forms .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)isoquinoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the bromomethyl group or the isoquinoline ring itself.
Scientific Research Applications
4-(Bromomethyl)isoquinoline hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)isoquinoline hydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules. The isoquinoline ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Bromoisoquinoline: Similar in structure but lacks the bromomethyl group, affecting its reactivity and applications.
Isoquinoline: The parent compound, which is less reactive due to the absence of the bromomethyl group.
Quinoline: A structural isomer of isoquinoline with different chemical properties and applications.
Uniqueness: 4-(Bromomethyl)isoquinoline hydrobromide is unique due to its bromomethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Properties
IUPAC Name |
4-(bromomethyl)isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNJXJPLISIPPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310875 | |
Record name | 4-(Bromomethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862539-92-2 | |
Record name | 4-(Bromomethyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862539-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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